molecular formula C7H5IN2O B11759140 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 1190319-96-0

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B11759140
CAS No.: 1190319-96-0
M. Wt: 260.03 g/mol
InChI Key: NAEZDHOSGZUUPK-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the third position of the pyrrolo[3,2-c]pyridin-4(5H)-one structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves the iodination of the pyrrolo[3,2-c]pyridin-4(5H)-one core. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridin-4(5H)-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.

    1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with a pyrazole ring instead of a pyrrole ring.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: A triazole-containing derivative with potential necroptosis inhibitory activity.

Uniqueness

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

IUPAC Name

3-iodo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEZDHOSGZUUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234596
Record name 1,5-Dihydro-3-iodo-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-96-0
Record name 1,5-Dihydro-3-iodo-4H-pyrrolo[3,2-c]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydro-3-iodo-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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